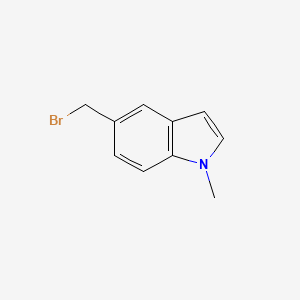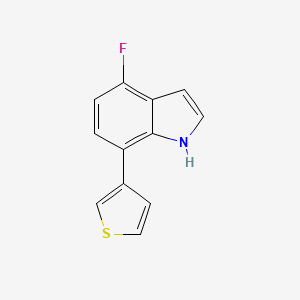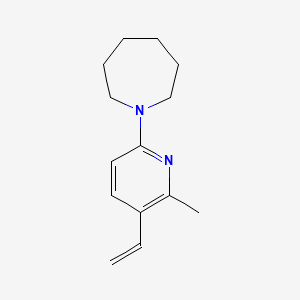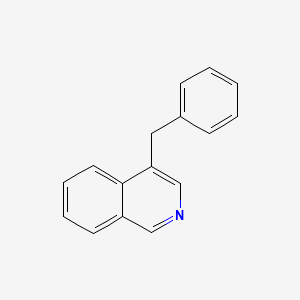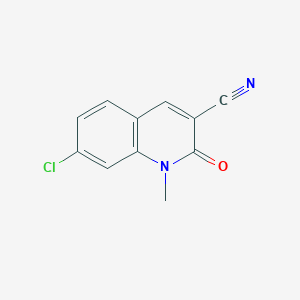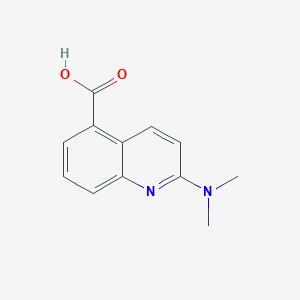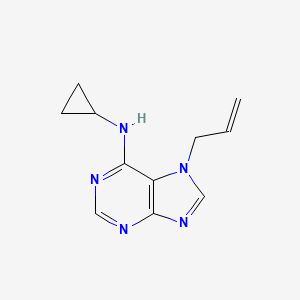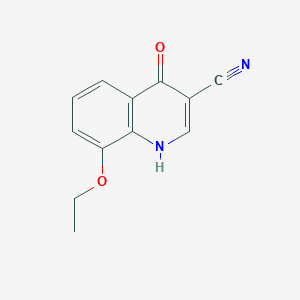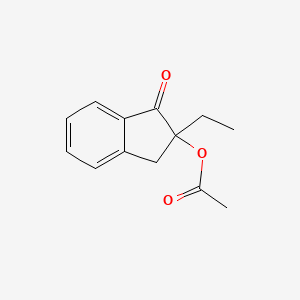
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate is an organic compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate typically involves the reaction of 2-ethyl-1-oxo-2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Aplicaciones Científicas De Investigación
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-1-oxo-2,3-dihydro-1H-indene: A precursor in the synthesis of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate.
2,3-Dihydro-1H-inden-1-one: Another indene derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its acetate group allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2-ethyl-3-oxo-1H-inden-2-yl) acetate |
InChI |
InChI=1S/C13H14O3/c1-3-13(16-9(2)14)8-10-6-4-5-7-11(10)12(13)15/h4-7H,3,8H2,1-2H3 |
Clave InChI |
UQIPKFRGCIWJKX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=CC=CC=C2C1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


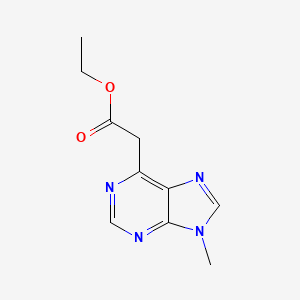
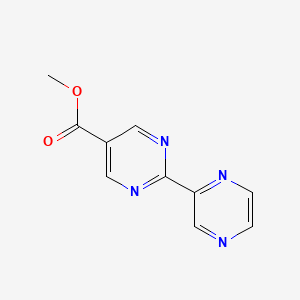

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
